Methyl 2,2,2-trifluoroethyl oxalate
Overview
Description
“Methyl 2,2,2-trifluoroethyl oxalate” is a chemical compound with the CAS Number: 1803562-29-9 . It has a molecular weight of 186.09 and its IUPAC name is methyl (2,2,2-trifluoroethyl) oxalate .
Synthesis Analysis
A simple parallel synthesis approach to unsymmetrical N1,N2-substituted aliphatic oxamides using methyl (2,2,2-trifluoroethyl) oxalate and bis(2,2,2-trifluoroethyl) oxalate was developed . The method was validated on a 52-membered set of the oxamides, derived mainly from hindered primary and secondary aliphatic amines .Molecular Structure Analysis
The InChI code for “Methyl 2,2,2-trifluoroethyl oxalate” is 1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 . The InChI key is QSNCGGSHECUXPJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2,2,2-trifluoroethyl oxalate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Aliphatic Oxamides
Methyl 2,2,2-trifluoroethyl oxalate has been employed in the parallel synthesis of hindered aliphatic oxamides. This method, involving both methyl (2,2,2-trifluoroethyl) oxalate and bis(2,2,2-trifluoroethyl) oxalate, has been validated on a diverse set of oxamides derived from primary and secondary aliphatic amines, showcasing moderate yields and high overall success rates (Bogolubsky et al., 2016).
Electrochemical Capacitor Electrolytes
In the domain of electrochemical capacitors, certain fluorinated additives including methyl (2,2,2-trifluoroethyl) oxalate have been investigated to enhance stability at higher voltages. This research is pivotal in advancing the operating limits of supercapacitors, thereby improving their compatibility with lithium-ion battery cells for hybrid configurations (Krause et al., 2021).
Lithium-Ion Battery Electrolytes
The compound plays a role in developing safer electrolytes for lithium-ion batteries. In a mixture with propylene carbonate and tris(2,2,2-trifluoroethyl)phosphate, it contributes to non-flammable characteristics and enhances compatibility with graphite anodes, showing potential for practical applications in battery technology (Gu et al., 2020).
Solid Electrolyte Interphase Film Analysis
Methyl 2,2,2-trifluoroethyl oxalate is significant in the analysis of solid electrolyte interphase (SEI) films in lithium-ion batteries. Studies have utilized this compound in electrolytes to understand the nature and composition of SEI films, which is crucial for improving battery performance and durability (Li et al., 2012).
Photoreduction Studies
This compound has been used in photoreduction studies, specifically in the investigation of the photolysis of crystal violet oxalate in various solutions and films. Such research enhances our understanding of photoreduction mechanisms and has applications in photochemistry (Leaver, 1972).
Chemiluminescent Analysis
Methyl 2,2,2-trifluoroethyl oxalate is instrumental in chemiluminescent analysis, such as in the development of a regenerable chemiluminescent polymer for chemical analysis. This innovative approach offers environmental and cost benefits by reusing the active compound (Lowry et al., 2004).
Green Chemistry Applications
In green chemistry, a new oxalate ester derived from methyl salicylate has been synthesized as a replacement for typical halogenated oxalate esters used in chemiluminescence demonstrations, demonstrating the compound's versatility and environmentally friendly applications (Cambrea et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-O-methyl 2-O-(2,2,2-trifluoroethyl) oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNCGGSHECUXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,2-trifluoroethyl oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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